molecular formula C17H17N5O3 B2762267 8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896675-07-3

8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2762267
CAS No.: 896675-07-3
M. Wt: 339.355
InChI Key: OPBAZVHBNYIGQN-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione represents a structurally advanced purine-2,4-dione derivative demonstrating significant potential in oncology research, particularly through its engagement with nuclear hormone signaling pathways in cancer cells. This compound belongs to a class of functionalized purine-diones investigated for their ability to inhibit NUDT5 (NUDIX-type enzyme 5), a critical enzyme in nuclear ATP production . The structural configuration featuring imidazo[2,1-f]purine core with specific 4-methoxyphenyl and methyl substitutions optimizes its molecular interactions with enzyme targets and enhances research utility. Research applications primarily focus on the compound's mechanism as a NUDT5 inhibitor, which disrupts poly-ADP-ribose (poly-ADPR) dependent nuclear ATP synthesis . This inhibition strategy is particularly relevant in hormone-dependent cancers, including breast cancer, where NUDT5-mediated ATP production facilitates chromatin remodeling and gene expression through processes requiring PARP (poly-ADP-ribose polymerase) and PARG (poly-ADP-ribose glycohydrolase) activity . By interrupting the ADP-ribose to ATP conversion pathway, this compound effectively reduces nuclear ATP levels, subsequently limiting the transcriptional activation of proliferation-associated genes in malignant cells. The compound's research value extends to exploring cancer metabolism, gene regulation mechanisms, and developing combination therapies with existing cancer treatments. Investigations utilizing this chemical probe have provided insights into the relationship between nuclear ATP dynamics and cancer cell proliferation, offering a sophisticated approach to targeting hormone-responsive malignancies without directly engaging hormone receptors. Researchers should note this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(20(3)17(24)19-15(13)23)18-16(22)21(9)11-5-7-12(25-4)8-6-11/h5-8H,1-4H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBAZVHBNYIGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate amido-nitrile, followed by cyclization using a nickel-catalyzed addition to nitrile, proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced catalytic systems and continuous flow processes.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

    Substitution: The methoxyphenyl and methyl groups can participate in substitution reactions, often using reagents like halogens or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. .

Scientific Research Applications

8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. For example, it may inhibit specific enzymes involved in DNA synthesis or repair, leading to antiproliferative effects on cancer cells. The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and triggering cellular responses like apoptosis .

Comparison with Similar Compounds

Table 1: Substituent Variations and Primary Targets

Compound Name / ID Substituents (Positions) Primary Target(s) Key Activity Data Reference
Target Compound 8-(4-Methoxyphenyl), 1,6,7-Me N/A* N/A* N/A
CB11 8-(2-Aminophenyl), 3-butyl, 1,6,7-Me PPARγ Induces apoptosis in NSCLC cells; EC50 = 1.2 µM (PPARγ activation)
AZ-853 8-(4-(2-Fluorophenylpiperazinyl)butyl), 1,3-Me 5-HT1A receptor (partial agonist) Ki = 0.6 nM (5-HT1A); ED50 = 2.5 mg/kg (FST)
AZ-861 8-(4-(3-Trifluoromethylphenylpiperazinyl)butyl), 1,3-Me 5-HT1A receptor (stronger agonist) Ki = 0.2 nM (5-HT1A); ED50 = 5 mg/kg (FST)
Compound 3i (Zagórska et al.) 8-(5-(2-Fluorophenylpiperazinyl)pentyl), 1,3,7-Me 5-HT1A/5-HT7 receptors Antidepressant ED50 = 2.5 mg/kg (FST); anxiolytic at 2.5 mg/kg
Compound 5 (Zagórska et al.) 8-(4-Dimethoxyisoquinolinylbutyl), 1,3-Me 5-HT1A, D2 receptors; PDE4B/PDE10A Ki = 1.8 nM (5-HT1A); PDE4B IC50 = 12 µM

*Note: Activity data for the target compound is inferred from structural analogs.

Pharmacological and Functional Insights

Serotonin Receptor Modulation

  • AZ-853 vs. AZ-861 : Despite identical core structures, the 2-fluoro (AZ-853) vs. 3-trifluoromethyl (AZ-861) substitution on the phenyl ring alters functional activity. AZ-861 exhibits stronger 5-HT1A agonism but inferior brain penetration compared to AZ-853, which shows more potent antidepressant-like effects in mice .
  • Compound 3i : The pentyl linker and 2-fluorophenyl group optimize 5-HT1A affinity (Ki < 1 nM) and metabolic stability, with moderate lipophilicity (logP = 3.2) .

PPARγ Agonism (CB11)

CB11’s 3-butyl and 2-aminophenyl groups confer PPARγ-dependent anticancer effects, inducing ROS production and caspase-3 activation in NSCLC cells. Methyl groups at 1, 6, and 7 enhance stability but may reduce solubility .

TGF-β Inhibition ()

A derivative with a 2-chlorobenzyl group (3-(2-chlorobenzyl)-1,7-dimethyl-) inhibits TGF-β, suggesting that bulky hydrophobic substituents at position 3 may direct activity toward anticancer pathways .

Structure-Activity Relationship (SAR) Trends

8-Position Substitutions :

  • Arylpiperazinylalkyl groups (e.g., AZ-853, 3i) enhance 5-HT1A/5-HT7 affinity.
  • Methoxyphenyl (target compound) may balance lipophilicity and CNS penetration.

Methyl Groups :

  • 1,3,6,7-Methylation improves metabolic stability but may reduce solubility.

Fluorination :

  • 2-Fluorophenyl (AZ-853, 3i) optimizes receptor affinity and anxiolytic effects.
  • 3-Trifluoromethyl (AZ-861) increases enzyme inhibition but reduces brain uptake.

Biological Activity

8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazopyrimidines. It has garnered attention due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

  • Molecular Formula : C17H17N5O3
  • Molecular Weight : 339.35 g/mol
  • CAS Number : 896675-07-3

The biological activity of this compound primarily involves its interaction with several key enzymes in the folate pathway:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR disrupts folate metabolism, crucial for DNA synthesis.
  • Thymidylate Synthase (TS) : TS is vital for DNA replication; its inhibition can lead to cell cycle arrest.
  • Aminoimidazole Carbonamide Ribonucleotide Transformylase (AICARFT) : This enzyme is involved in purine biosynthesis.

The compound has been shown to induce apoptosis and S-phase arrest in tumor cells through these mechanisms .

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies demonstrated that the compound could inhibit tumor growth effectively. Notably, it showed a weak inhibition (63±18%) towards DHFR but still induced apoptosis in cancer cells .

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Tumor Cell Lines : A study reported that the compound exhibited potent cytotoxic effects on human breast carcinoma and prostate adenocarcinoma cell lines. The mechanism involved DNA interstrand cross-linking and G2/M phase arrest .
  • In Vivo Efficacy : In animal models bearing human tumor xenografts, treatment with this compound resulted in significant tumor regression without noticeable toxicity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other imidazopyrimidine derivatives:

Compound NameKey FeaturesBiological Activity
2,6-Diamine-9H-purine derivativesSimilar purine structureAnticancer properties
Trimethoxyphenyl derivativesDiverse substitutionsAnticancer and antifungal activities
Quinazolinone derivativesStructural similaritiesVarious pharmacological applications

This comparison highlights the unique functional groups present in this compound that may contribute to its distinct biological activities .

Pharmacokinetics

The pharmacokinetic profile suggests that this compound is lipophilic and likely enters cells through passive diffusion. This characteristic may enhance its bioavailability and therapeutic potential .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic approaches such as Design of Experiments (DoE) . For example, varying reaction parameters (temperature, solvent, catalyst concentration) and analyzing outcomes via statistical models (e.g., factorial design or response surface methodology) can identify optimal conditions . Additionally, purification techniques like recrystallization (e.g., using ethanol as in ) or chromatography should be tested. Monitor purity via HPLC or NMR, ensuring reproducibility through strict control of stoichiometry and reaction time.

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxyphenyl and methyl groups) and hydrogen bonding patterns, as demonstrated in imidazo[2,1-f]purine derivatives .
  • X-ray Crystallography : Resolve the 3D structure and confirm stereochemistry, as seen in crystallographic studies of analogous purine-diones .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., HRMS-ESI in ).

Basic: What in vitro assays are recommended to assess receptor-binding activity?

Methodological Answer:
Prioritize radioligand binding assays for serotonin receptors (e.g., 5-HT1A) due to structural similarities to imidazo[2,1-f]purines with documented receptor modulation . Use competitive binding protocols with labeled ligands (e.g., [3H]-8-OH-DPAT) and measure IC50 values. Pair with functional assays (e.g., cAMP inhibition) to confirm agonism/antagonism.

Advanced: How can computational modeling resolve contradictions in reported biological activities?

Methodological Answer:
Contradictions (e.g., conflicting receptor affinities) may arise from assay variability or conformational flexibility. Use molecular docking (e.g., AutoDock Vina) to model ligand-receptor interactions, accounting for protonation states and solvation effects . Validate with MD simulations (e.g., GROMACS) to assess binding stability. Cross-reference with experimental IC50 data to reconcile discrepancies .

Advanced: What strategies mitigate synthetic challenges in introducing the 4-methoxyphenyl group?

Methodological Answer:
The electron-rich 4-methoxyphenyl group may hinder electrophilic substitution. Strategies include:

  • Protection/Deprotection : Temporarily protect the methoxy group during reactive steps (e.g., using TMSCl).
  • Metal-Catalyzed Coupling : Employ Suzuki-Miyaura coupling with a boronic ester derivative of 4-methoxyphenyl, as seen in analogous purine syntheses .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency and reduce side products .

Advanced: How can AI-driven tools enhance reaction design for novel derivatives?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with AI platforms (e.g., COMSOL Multiphysics) to predict reaction pathways and byproducts . Use machine learning to analyze historical reaction data (e.g., substituent effects on yield) and propose optimal conditions. Validate predictions with high-throughput screening .

Advanced: What experimental and computational approaches validate metabolic stability?

Methodological Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life.
  • CYP450 Inhibition Screening : Use fluorogenic substrates for CYP3A4/2D6 isoforms .
  • In Silico ADMET Prediction : Tools like SwissADME or ADMETLab2.0 can forecast metabolic hotspots (e.g., demethylation of the methoxy group) .

Advanced: How to design analogs with improved selectivity for kinase targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents at positions 1, 6, and 7 (e.g., replace methyl with bulkier groups to sterically block off-target binding) .
  • Kinase Profiling Panels : Test against a broad panel (e.g., Eurofins KinaseProfiler) to identify selectivity trends.
  • Free Energy Perturbation (FEP) : Computational modeling to predict binding energy changes upon substitution .

Advanced: How to address discrepancies in reported molecular weights or purity?

Methodological Answer:
Discrepancies (e.g., lists conflicting molecular weights) likely stem from synthesis/purification variability. Standardize characterization with:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass.
  • Elemental Analysis : Validate elemental composition.
  • Batch-to-Batch QC : Implement strict HPLC-UV protocols (e.g., ≥95% purity threshold) .

Advanced: What methodologies enable large-scale mechanistic studies of its antiviral activity?

Methodological Answer:

  • Plaque Reduction Assays : Test against RNA viruses (e.g., influenza) in Vero cells, measuring EC50 .
  • Time-of-Addition Experiments : Determine viral lifecycle stage targeted.
  • Proteomics/Transcriptomics : Identify host pathways modulated during infection (e.g., RNA-seq post-treatment) .

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